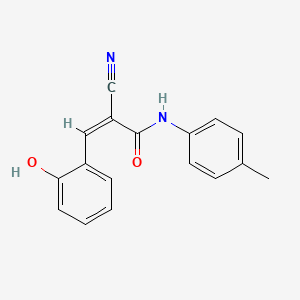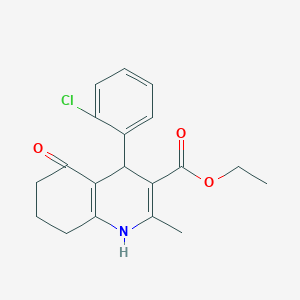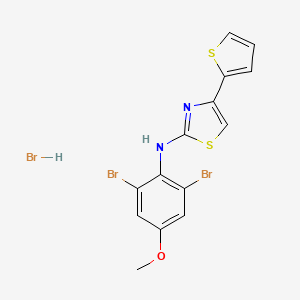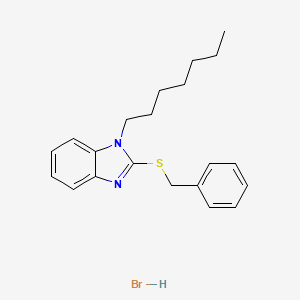
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate, also known as DCPA, is a widely used herbicide that belongs to the class of phenylpyrazole carboxylates. It has been used to control weeds in various crops including soybean, cotton, and corn. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate acts as an inhibitor of protoporphyrinogen oxidase (PPO), which is a key enzyme involved in the biosynthesis of chlorophyll. By inhibiting PPO, this compound disrupts the normal photosynthetic process in plants, leading to their death. The inhibition of PPO by this compound is irreversible, which makes it an effective herbicide for controlling weeds.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on plants. It has been reported to induce oxidative stress and alter the expression of genes involved in the regulation of stress responses. This compound has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been reported to alter the composition and structure of plant cell membranes, leading to their disruption and eventual death.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate has several advantages for use in lab experiments. It is a well-established herbicide with a known mode of action, which makes it a useful tool for studying herbicide resistance and metabolism in plants. This compound is also relatively cheap and easy to obtain, which makes it accessible to researchers with limited resources. However, this compound has some limitations as well. It is highly toxic and should be handled with care. Additionally, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate. One area of interest is the development of new formulations of this compound that are more effective and environmentally friendly. Another area of research is the investigation of the potential health effects of this compound on humans and animals. Additionally, this compound can be used as a model compound to study the environmental fate and transport of herbicides in soil and water systems. Finally, this compound can be used to study the molecular mechanisms of herbicide resistance in weeds, which can help in the development of new herbicides with improved efficacy.
合成法
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate can be synthesized through various methods including the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-biphenylcarboxylic acid using thionyl chloride as a dehydrating agent. The reaction yields this compound as a white solid with a melting point of 102-104°C. The purity of the product can be confirmed through various analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate has been shown to have potential applications in scientific research. It has been used as a tool to study the physiological and biochemical mechanisms of herbicide resistance in weeds. This compound has also been used to investigate the role of plant hormones in the regulation of herbicide metabolism and detoxification. Additionally, this compound has been used as a model compound to study the fate and transport of herbicides in the environment.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O3/c23-19-11-10-18(13-20(19)24)21(25)14-27-22(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTWYJPPUZPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)


![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)


![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)